Ggstop

概要

説明

GGsTop is a selective, irreversible γ-glutamyl transpeptidase (GGT) inhibitor . It displays no inhibitory effects on glutamine amidotransferases or asparagine synthetase . It suppresses oxidative stress by inhibiting GGT activation and prevents ischemia/reperfusion-induced acute kidney injury in rats in vivo .

Synthesis Analysis

Each stereoisomer of GGsTop was synthesized stereoselectively and their inhibitory activity against human GGT was evaluated . The l- and d-configurations of each stereoisomer were determined by a combination of a chiral pool synthesis and chiral HPLC analysis .

Molecular Structure Analysis

Based on a molecular modeling approach, the absolute configuration of the phosphorus atom of the active GGsTop isomers was postulated to be S . The S-isomers inhibited human GGT, while the R-isomers were inactive even at concentrations of 0.1mM .

Chemical Reactions Analysis

GGsTop is a potent, highly selective, and irreversible γ-glutamyl transpeptidase (GGT) inhibitor . With respect to the configuration of the α-carbon atom of the glutamate mimic, the l-isomer was ca. 8-fold more potent than the d-isomer .

Physical And Chemical Properties Analysis

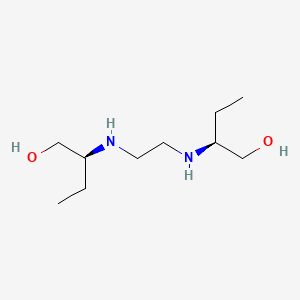

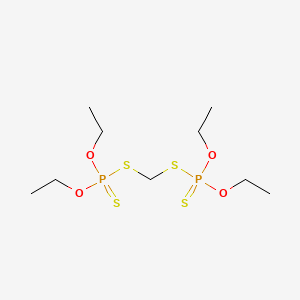

GGsTop is soluble to 20 mM in water and to 50 mM in DMSO . Its molecular weight is 331.26 and its chemical formula is C13H18NO7P .

科学的研究の応用

However, to assist with the general theme of scientific research applications, I can highlight examples of technologies and methodologies that are commonly used in scientific research, excluding aspects related to drug use, dosage, and side effects as requested. These examples are drawn from the general understanding and not directly from the search results, given the specificity of your request.

Global Navigation Satellite Systems (GNSS) in Earth Observation and Geodesy The International GNSS Service (IGS) supports a wide range of scientific research with precise Earth observations using GNSS technologies. It provides high-quality GNSS data and products for various applications, including the terrestrial reference frame, Earth rotation, climate research, sea level change, and space weather. The IGS's contributions are fundamental to scientific disciplines related to climate change, weather forecasting, and geospatial analysis. The service's global network facilitates multidisciplinary research across different fields, demonstrating the diverse applications of GNSS technologies in scientific research (Dow, Neilan, & Rizos, 2009).

作用機序

Target of Action

GGsTop, also known as Nahlsgen, is a potent, non-toxic, highly selective, and irreversible inhibitor of γ-glutamyl transpeptidase (GGT) . GGT is an enzyme that plays a central role in mediating the redox balance of cells, and the detoxification of xenobiotics and reactive oxygen species (ROS) through glutathione metabolism .

Mode of Action

GGsTop covalently binds between the side chain oxygen of Thr-381 of human GGT1 (hGGT1) and the phosphate of GGsTop, resulting in an enzyme-inhibitor complex . This interaction inhibits the activity of GGT, suppressing the production of reactive oxygen species and inducing the production of collagen and elastin .

Biochemical Pathways

The inhibition of GGT by GGsTop affects the glutathione metabolism pathway. Glutathione, a tripeptide consisting of glutamic acid, cysteine, and glycine, is known to have many physiological actions such as a radical scavenger action, action as a coenzyme, and detoxification action by conjugation reaction to foreign substances . By inhibiting GGT, GGsTop prevents the breakdown of glutathione, thereby suppressing reactive oxygen species and promoting the production of collagen and elastin .

Result of Action

The inhibition of GGT by GGsTop has several molecular and cellular effects. It suppresses the production of reactive oxygen species, which are harmful to cells, and induces the production of collagen and elastin, which are beneficial for tissue repair and health . In a study on a mouse model of 5-Fluorouracil-induced oral mucositis, GGsTop promoted collagen production in oral mucosa and treated oral mucositis quickly and safely .

Action Environment

and hepatic ischemia-reperfusion injury. This suggests that GGsTop’s action, efficacy, and stability may be influenced by the disease environment and the presence of other treatments.

特性

IUPAC Name |

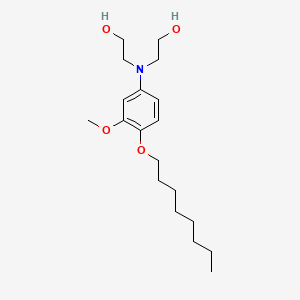

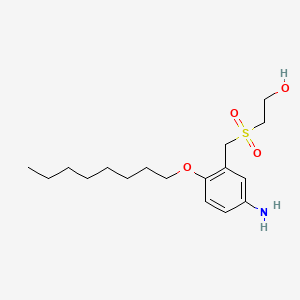

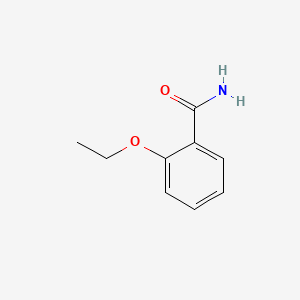

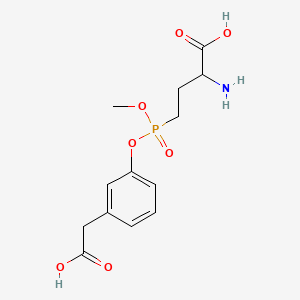

2-amino-4-[[3-(carboxymethyl)phenoxy]-methoxyphosphoryl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18NO7P/c1-20-22(19,6-5-11(14)13(17)18)21-10-4-2-3-9(7-10)8-12(15)16/h2-4,7,11H,5-6,8,14H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFPDEDRMYYPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CCC(C(=O)O)N)OC1=CC=CC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。